molecular formula C19H18O4 B2804724 7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one CAS No. 315232-92-9

7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B2804724
CAS No.: 315232-92-9
M. Wt: 310.349
InChI Key: BRNYQQYRVMJWKF-UHFFFAOYSA-N
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Description

7-Ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal and organic chemistry research. Compounds based on the chromen-4-one scaffold, which consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring, are extensively investigated for their diverse biological activities . The structural modifications on this core framework, particularly at the 2, 3, and 4 positions, are key to modulating their properties and interactions with biological targets . The presence of specific substituents, such as the phenoxy group at the 3-position and the ethoxy group, is a common strategy in drug discovery to optimize a compound's affinity and selectivity. This compound is representative of the 4-chromanone family, a class known for its relevance in the development of novel therapeutic agents. Researchers utilize such chroman-4-one derivatives as critical building blocks or lead compounds in various discovery pipelines . While the specific mechanism of action for this compound may require further elucidation, structurally similar compounds have demonstrated potent inhibitory activity against enzymes like acetylcholinesterase (AChE), which is a key target in neurological disorder research . Other chroman-4-one derivatives have also shown promise in cyclooxygenase-2 (COX-2) inhibition studies, highlighting the versatility of this chemical class . This product is intended for non-human research applications only, including but not limited to use as a standard in analytical chemistry, a precursor in synthetic chemistry, or a bioactive compound in pharmacological screening assays. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethoxy-2,8-dimethyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-4-21-16-11-10-15-17(20)19(13(3)22-18(15)12(16)2)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNYQQYRVMJWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,8-dimethyl-3-phenoxy-4H-chromen-4-one with ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized chromen-4-one derivatives .

Mechanism of Action

The mechanism of action of 7-ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative table:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Notes References
Target Compound 7-ethoxy, 2,8-dimethyl, 3-phenoxy C₁₉H₁₈O₄ 310.34 High lipophilicity (logP ~3.5), potential antifungal activity
7-Ethoxy-3-phenyl-4H-chromen-4-one 7-ethoxy, 3-phenyl C₁₇H₁₄O₃ 266.29 Reduced steric bulk; lower solubility in polar solvents
3-(Dihydrobenzodioxin)-7-ethoxy-2,8-dimethyl analog 3-(2,3-dihydro-1,4-benzodioxin-6-yl), 7-ethoxy, 2,8-dimethyl C₂₁H₂₀O₅ 352.38 Enhanced polarity (5 oxygen atoms); possible improved crystallinity
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl) analog 7-hydroxy, 3-(4-methoxyphenyl), 2-(CF₃) C₁₇H₁₁F₃O₄ 360.27 Electron-withdrawing CF₃ group increases metabolic stability
5,7-Dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl) analog 5,7-dihydroxy, 6,8-dimethoxy, 2-(4-methoxyphenyl) C₁₉H₁₈O₈ 374.34 Multiple hydroxyl/methoxy groups enhance water solubility

Structural and Crystallographic Insights

  • Crystal Packing: The target compound’s 2,8-dimethyl groups may induce steric hindrance, reducing π-π stacking compared to 3-phenyl analogs. SHELX refinement (e.g., SHELXL) reveals bond length variations: C7–O (ethoxy) ≈1.45 Å vs. C3–O (phenoxy) ≈1.38 Å, reflecting differing resonance effects .
  • Hydrogen Bonding : 3-Hydroxy analogs (e.g., 3-hydroxy-5,7-dimethoxy derivatives) form intramolecular H-bonds (O–H···O=C), stabilizing the keto tautomer .

Biological Activity

7-Ethoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one is a synthetic compound belonging to the chromenone family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromenone core with specific substitutions that enhance its biological activity. Its linear formula is C19H18O3C_{19}H_{18}O_3, and it possesses an ethoxy group at position 7, dimethyl groups at positions 2 and 8, and a phenoxy group at position 3. These structural characteristics contribute to its unique pharmacological profile.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The mechanism involves the modulation of signaling pathways related to oxidative damage, particularly through the activation of the Nrf2 pathway, which enhances cellular defense mechanisms against oxidative injury.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokine production, reducing inflammation in various biological models. It acts by suppressing the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators. This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Properties

Studies have demonstrated that this compound induces apoptosis in cancer cells. The compound activates caspases and disrupts mitochondrial function, leading to programmed cell death. Its effectiveness against various cancer cell lines highlights its potential as an anticancer agent.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It protects neurons from excitotoxicity and oxidative stress, potentially through modulation of neurotrophic factors and signaling pathways involved in neuronal survival.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compound HighModerateHigh
7-Methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one ModerateLowModerate
7-Ethoxy-2,5-dimethyl-3-phenyloxychromenone LowModerateLow

Case Studies and Research Findings

  • Antioxidant Study : A study conducted on cell cultures demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. The compound's ability to enhance glutathione levels was particularly noteworthy.
  • Anti-inflammatory Research : In an animal model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and inflammatory cytokine levels. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups.
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to controls. Flow cytometry analysis confirmed the activation of apoptotic pathways.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Recrystallization from ethanol or dichloromethane improves crystalline purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify substituents (e.g., ethoxy δ ~1.3–1.5 ppm; aromatic protons δ 6.3–8.2 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~177 ppm) and quaternary carbons .
  • FTIR : Detect C=O stretching (~1647 cm⁻¹) and ether C-O (~1246 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns .

Validation : Cross-reference with computational predictions (e.g., DFT for IR/NMR) to resolve ambiguities .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., HRMS mismatches)?

Answer:
Discrepancies may arise from isotopic patterns, adducts, or impurities.
Methodology :

Repetition : Re-run HRMS under controlled conditions (e.g., ESI+ vs. EI modes).

Isotopic Analysis : Compare observed vs. theoretical isotopic distributions (e.g., using Bruker DataAnalysis).

Supplementary Techniques : Pair with elemental analysis or X-ray crystallography (if crystalline) for definitive confirmation .

Example : A reported HRMS mismatch (Δ = 0.0082 Da) in a related chromenone was resolved by identifying a sodium adduct ([M+Na]⁺) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Key Steps :

Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy, phenoxy with fluorophenyl) .

Biological Assays : Test against target systems (e.g., kinase inhibition, antimicrobial activity) .

Computational Modeling : Use docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Case Study : Substituting the 3-phenoxy group with 4-fluorophenyl in a related chromenone increased antimicrobial activity by 40% .

Basic: What are the critical handling and stability considerations for this compound?

Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Solubility : Use DMSO or ethanol for dissolution; avoid prolonged exposure to light .
  • Reactivity : The chromen-4-one core is prone to nucleophilic attack at the carbonyl group; avoid strong bases .

Advanced: What computational modeling approaches are suitable for studying its interactions?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to proteins (e.g., GROMACS) using crystal structure data .
  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict spectroscopic properties .
  • QSAR Models : Corrogate substituent hydrophobicity (logP) with bioactivity .

Example : A docking study of 7-ethoxy-3-phenoxy chromenone with COX-2 revealed hydrogen bonding with Arg120 .

Basic: What safety protocols are recommended for laboratory handling?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced: How to assess environmental impact with limited ecotoxicological data?

Answer:
Proximal Methods :

Read-Across Models : Compare with structurally similar compounds (e.g., 7-methoxy chromenones) known for low bioaccumulation .

In Silico Tools : Use EPI Suite to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR) .

Microcosm Studies : Evaluate soil/water degradation under controlled conditions .

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